molecular formula C8H7Br2NO B1267510 2-Bromo-n-(4-bromophenyl)acetamide CAS No. 5439-13-4

2-Bromo-n-(4-bromophenyl)acetamide

Cat. No.: B1267510
CAS No.: 5439-13-4
M. Wt: 292.95 g/mol
InChI Key: FDPCSKPUJUALLE-UHFFFAOYSA-N
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Description

2-Bromo-n-(4-bromophenyl)acetamide is an organic compound with the molecular formula C8H7Br2NO It is a brominated derivative of acetamide and is characterized by the presence of two bromine atoms attached to the phenyl and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(4-bromophenyl)acetamide typically involves the bromination of N-(4-bromophenyl)acetamide. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

    Oxidation Reactions: Products include brominated carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C8H7Br2NO
Molecular Weight: 292.95 g/mol
CAS Number: 5439-13-4

The compound features two bromine atoms, one attached to the phenyl group and another to the acetamide group. This structural arrangement influences its reactivity and interaction with biological targets.

Chemistry

  • Intermediate in Organic Synthesis: 2-Bromo-n-(4-bromophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, to produce pharmaceuticals and agrochemicals .
  • Reagent in Chemical Reactions: The compound acts as a reagent in specific chemical transformations, facilitating the formation of new bonds through its electrophilic bromine atoms .

Biology

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in developing antimicrobial agents .
  • Anticancer Potential: Research has shown that this compound can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against MCF7 breast cancer cells, indicating potential therapeutic applications in oncology .

Medicine

  • Therapeutic Agent Exploration: Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests it may be effective in treating conditions such as cancer and infections .

Industry Applications

  • Pharmaceutical Production: The compound is used in the synthesis of pharmaceuticals due to its unique chemical properties. It plays a role in developing new drugs with improved efficacy and safety profiles .
  • Agrochemicals: this compound is also explored for its applications in agrochemicals, contributing to the development of crop protection agents .

Case Studies

  • Anticancer Activity Study: A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 10–33 nM against MCF7 cells, suggesting potent antiproliferative activity. Structural modifications significantly enhanced biological efficacy .
  • Cholinesterase Inhibition: Research indicates that N-substituted acetamides can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Data Table: Biological Activities of this compound Derivatives

Activity TypeObservationsReference
AntimicrobialExhibits antimicrobial properties
AnticancerSignificant cytotoxic effects on MCF7 cells
Cholinesterase InhibitionPotential application in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 2-Bromo-n-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoacetanilide: Similar structure but lacks the second bromine atom on the acetamide group.

    N-(4-Bromophenyl)acetamide: Similar structure but lacks the bromine atom on the phenyl group.

    2-Bromoacetamide: Similar structure but lacks the bromine atom on the phenyl group.

Uniqueness

2-Bromo-n-(4-bromophenyl)acetamide is unique due to the presence of two bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where dual bromination is required.

Biological Activity

2-Bromo-N-(4-bromophenyl)acetamide, with the molecular formula C8_8H7_7Br2_2NO, is a brominated derivative of acetamide that has garnered interest due to its potential biological activities. This compound features two bromine atoms, one attached to the phenyl group and another to the acetamide group, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The conformation of this compound is characterized by an N-H bond that is anti to both the carbonyl and C-Br bonds in the side chain. This structural arrangement is similar to other related amides, which may affect its interaction with biological targets .

Table 1: Structural Characteristics of Related Compounds

Compound NameStructural Characteristics
4-BromoacetanilideLacks the second bromine atom on the acetamide group.
N-(4-Bromophenyl)acetamideLacks the bromine atom on the phenyl group.
2-BromoacetamideLacks the bromine atom on the phenyl group.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that compounds with similar structures are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

  • Case Study : A study evaluating various derivatives found that certain brominated compounds demonstrated significant antimicrobial activity, suggesting that halogen substitution plays a crucial role in enhancing efficacy against microbial pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In a screening assay against MCF7 breast cancer cells, derivatives similar to this compound showed notable cytotoxic effects, indicating a potential pathway for therapeutic applications in oncology .

The biological activity of this compound can be attributed to its ability to interact with nucleophilic sites in biological molecules. The presence of bromine atoms can enhance reactivity towards enzymes or receptors involved in key metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions. One common method employs N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane at controlled temperatures to ensure complete bromination .

Table 2: Synthesis Overview

StepReagents/ConditionsOutcome
BrominationNBS, Acetic Acid, Room TemperatureFormation of this compound
PurificationSolvent extraction or recrystallizationIsolation of pure compound

Properties

IUPAC Name

2-bromo-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPCSKPUJUALLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969500
Record name 2-Bromo-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-13-4
Record name 5439-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the nature of the intermolecular interactions in crystalline 2-Bromo-N-(4-bromophenyl)acetamide?

A1: In the crystalline state, this compound molecules interact with each other primarily through N—H⋯O hydrogen bonds. [] These hydrogen bonds occur between the amide N-H group of one molecule and the carbonyl oxygen atom of an adjacent molecule, leading to the formation of supramolecular chains along the c-axis of the crystal lattice. []

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